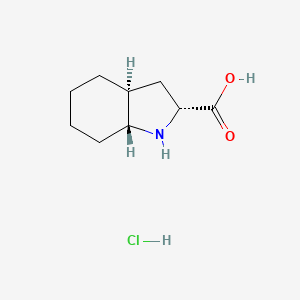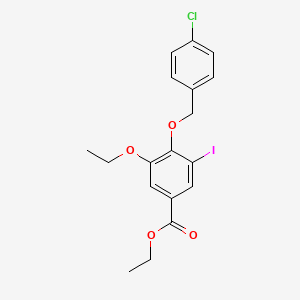
Ethyl 4-((4-chlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-((4-chlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate is an organic compound with a complex structure, featuring multiple functional groups including an ester, ether, and halogen substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-chlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl alcohol, 3-ethoxy-5-iodobenzoic acid, and ethyl alcohol.
Esterification: The 3-ethoxy-5-iodobenzoic acid is esterified with ethyl alcohol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 3-ethoxy-5-iodobenzoate.
Ether Formation: The ethyl 3-ethoxy-5-iodobenzoate is then reacted with 4-chlorobenzyl alcohol in the presence of a base such as potassium carbonate and a phase transfer catalyst to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for esterification and ether formation, as well as advanced purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-((4-chlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate can undergo various chemical reactions:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium azide or potassium thiocyanate.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reagents used.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Sodium azide, potassium thiocyanate, and other nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-((4-chlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound’s multiple functional groups make it a versatile intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which Ethyl 4-((4-chlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate exerts its effects depends on its application:
Biological Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or activating their function.
Pathways: The compound may be involved in pathways related to signal transduction, metabolic processes, or cellular communication.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-((4-chlorobenzyl)oxy)-3-ethoxy-5-iodobenzoate can be compared with other similar compounds such as:
Ethyl 4-((4-bromobenzyl)oxy)-3-ethoxy-5-iodobenzoate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
Ethyl 4-((4-chlorobenzyl)oxy)-3-methoxy-5-iodobenzoate: Similar structure but with a methoxy group instead of an ethoxy group, which may influence its solubility and reactivity.
Eigenschaften
Molekularformel |
C18H18ClIO4 |
|---|---|
Molekulargewicht |
460.7 g/mol |
IUPAC-Name |
ethyl 4-[(4-chlorophenyl)methoxy]-3-ethoxy-5-iodobenzoate |
InChI |
InChI=1S/C18H18ClIO4/c1-3-22-16-10-13(18(21)23-4-2)9-15(20)17(16)24-11-12-5-7-14(19)8-6-12/h5-10H,3-4,11H2,1-2H3 |
InChI-Schlüssel |
VYCKTCIXDTXBPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C(=O)OCC)I)OCC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


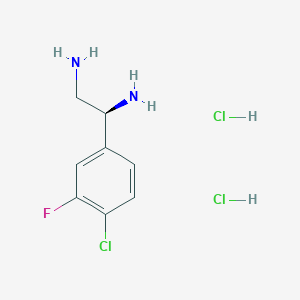
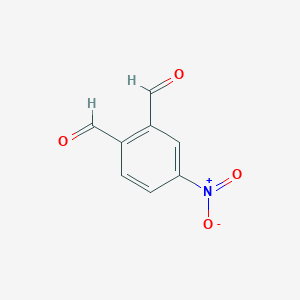
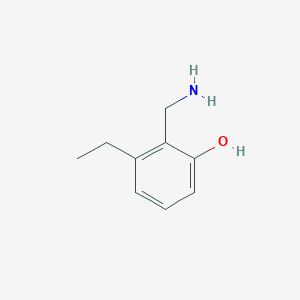
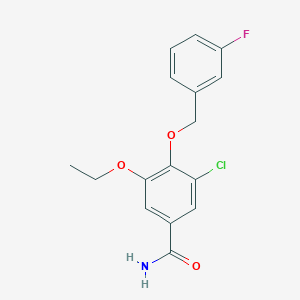
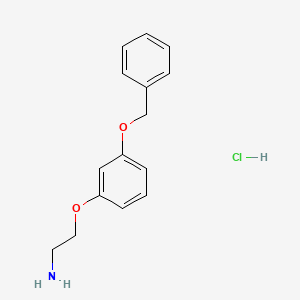
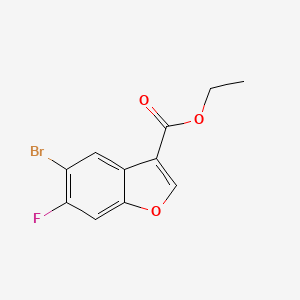

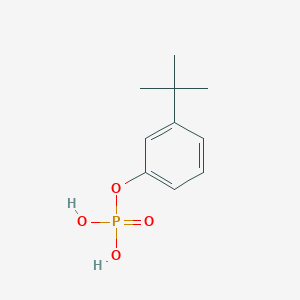
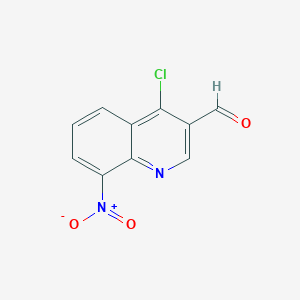
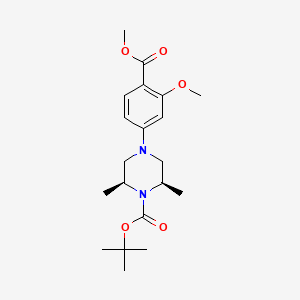

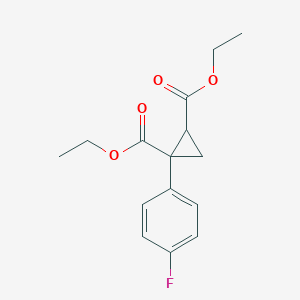
![(3S)-3-Amino-3-[4-(difluoromethyl)-3-fluorophenyl]propan-1-OL](/img/structure/B13025860.png)
